Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Medical Research .
Comprehensive Summary of the Application: The compound is identified as a modulator of GPR119, a G-protein coupled receptor . This receptor is predominantly expressed in the beta cells of the pancreas and in the K- and L-cells of the intestine . The compound, by acting as a GPR119 modulator, can be used for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders .
Methods of Application or Experimental Procedures: The compound is used as an active ingredient in pharmaceuticals . It is administered to patients in need, and the dosage would be determined by a medical professional based on the patient’s condition .
Results or Outcomes: In vitro studies have shown that agonists of GPR119, like this compound, mediate the secretion of GLP-1 and insulin via activation of the cAMP pathway in gut and pancreas-derived cell lines . This indicates potential effectiveness in managing conditions like diabetes and obesity .
1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone is an organic compound containing a furan ring fused to a pyridine ring. A tert-butyldimethylsilyloxymethoxy group (abbreviated TBDMS) is attached to the second carbon of the furan ring, and an ethanoyl group (acetyl group) is attached to the nitrogen atom of the pyridine ring.
Limited information is available on the origin and specific significance of this compound in scientific research. However, it likely serves as a synthetic intermediate due to the presence of the TBDMS protecting group, which can be installed and removed under controlled laboratory conditions []. This suggests the molecule may be a precursor to other functional molecules of scientific interest.
The key features of the molecule include: